molecular formula C18H15FN6O2 B2608817 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine CAS No. 892770-66-0

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine

Cat. No. B2608817
CAS RN: 892770-66-0
M. Wt: 366.356
InChI Key: OJPHGEZCEVTMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a compound with the CAS Number: 775304-57-9. It has a molecular weight of 284.25 . It is also known as PTC124 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives has been described in a study . The study outlines the synthesis of a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives (7a–j). The structures of these compounds were confirmed by 1H NMR, 13C NMR, and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is described by the Inchi Code: 1S/C15H9FN2O3/c16-12-7-2-1-6-11 (12)14-17-13 (18-21-14)9-4-3-5-10 (8-9)15 (19)20/h1-8H, (H,19,20) .


Physical And Chemical Properties Analysis

The compound “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial Activities : Compounds with 1,2,4-triazole and 1,2,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial properties. These studies reveal that certain derivatives exhibit good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007) (Başoğlu et al., 2013).

Anticancer Evaluation : A series of derivatives incorporating 1,2,4-oxadiazol and isoxazole moieties have been synthesized and tested for their anticancer activity against various human cancer cell lines. These studies highlight the potential of such compounds in anticancer drug development, with some showing promising activity across different cancer types (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements : Research into the photochemistry of 1,2,4-oxadiazoles has explored their potential in synthesizing other heterocyclic compounds, such as 1,2,4-triazoles and benzimidazoles, through photoinduced molecular rearrangements. This offers insights into new synthetic pathways that could be valuable in pharmaceutical and materials science (Buscemi et al., 1996).

Catalyst- and Solvent-Free Synthesis : The development of efficient synthetic methods for heterocyclic compounds is crucial for various scientific fields. Studies demonstrate the successful synthesis of triazole derivatives under catalyst- and solvent-free conditions, highlighting the potential for greener chemistry approaches in the synthesis of complex molecules (Moreno-Fuquen et al., 2019).

Safety And Hazards

The safety information for “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-10-7-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-5-3-4-6-12(11)19/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHGEZCEVTMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.